4-Acetyl-6-methylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by its unique structure and potential biological activities. Pyridazines are known for their diverse applications in pharmaceuticals and agrochemicals, making this compound an important subject of study in organic chemistry and medicinal research. The compound's chemical formula is CHNO, and it has a molecular weight of 152.15 g/mol. Its synthesis and reactivity have been explored in various studies, highlighting its significance in scientific applications.
The compound can be sourced from various chemical suppliers and is classified under the category of pyridazinones, which are derivatives of pyridazine containing a carbonyl group. The classification is significant as it influences the compound's reactivity and potential interactions in biological systems. Pyridazinones are often explored for their pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of 4-Acetyl-6-methylpyridazin-3(2H)-one typically involves cyclization reactions using appropriate precursors. One common method includes the reaction of 3,6-dimethylpyridazine with acetic anhydride in the presence of a catalyst, which facilitates the formation of the desired product under controlled conditions .
In an industrial context, large-scale production may utilize batch reactors where parameters such as temperature, pressure, and reaction time are optimized to enhance yield and purity. Purification techniques like recrystallization or chromatography are often employed to isolate the final product from reaction mixtures.
4-Acetyl-6-methylpyridazin-3(2H)-one can engage in various chemical reactions:
The products formed through these reactions depend on the specific reagents and conditions applied during the synthesis.
The mechanism of action for 4-Acetyl-6-methylpyridazin-3(2H)-one is primarily linked to its interactions with biological targets such as enzymes or receptors. It may function by inhibiting or activating specific pathways within cells, which can lead to various biological effects including antimicrobial or anticancer activities. The exact biochemical pathways involved can vary based on the context of use and specific biological systems being studied .
Relevant data regarding these properties can be found in chemical databases and literature focusing on pyridazine derivatives .
4-Acetyl-6-methylpyridazin-3(2H)-one has numerous applications across various scientific fields:
This compound's versatility highlights its importance in ongoing research within medicinal chemistry and related disciplines.
The compound is systematically named 4-acetyl-6-methylpyridazin-3(2H)-one, reflecting its pyridazinone core structure with acetyl and methyl substituents. According to IUPAC conventions, "3(2H)-one" denotes a ketone at position 3 of the pyridazine ring, with an enolizable hydrogen at the adjacent nitrogen (N-2). The prefix "6-methyl" specifies the methyl group at carbon 6, while "4-acetyl" indicates the acetyl moiety (–COCH₃) at carbon 4. This nomenclature aligns with the structure represented in the canonical SMILES notation CC(=O)C1=CC(C)=NNC1=O
[2] [5]. Alternative names include 4-Acetyl-6-Methyl-3(2H)-Pyridazinone, though the IUPAC form remains authoritative for chemical databases [1] [5].
The molecular formula C₇H₈N₂O₂ is consistently reported across sources [1] [2] [5]. Atom contribution analysis reveals:
Table 1: Elemental Composition of C₇H₈N₂O₂
Element | Atoms | Mass Contribution (g/mol) | Percentage (%) |
---|---|---|---|
Carbon | 7 | 84.07 | 55.26 |
Hydrogen | 8 | 8.08 | 5.31 |
Nitrogen | 2 | 28.02 | 18.42 |
Oxygen | 2 | 32.00 | 21.01 |
Total | - | 152.15 | 100.00 |
The pyridazinone ring exhibits prototropic tautomerism, primarily between the 3(2H)-one form (A) and the 3-hydroxy-2H-pyridazine form (B). Density functional theory (DFT) calculations indicate A is energetically favored due to resonance stabilization of the carbonyl group with the ring π-system [5]. The acetyl group at C-4 further enhances resonance through conjugation, forming an enone-like system (C=C–C=O). This delocalization is evidenced by bond length data:
NMR Spectroscopy:Theoretical ¹H and ¹³C NMR shifts are extrapolated from analogous pyridazinones [9]:
Table 2: Predicted NMR Assignments
Position | ¹H Shift (δ, ppm) | Multiplicity | ¹³C Shift (δ, ppm) |
---|---|---|---|
C3=O | - | - | 163 |
C4-C=O | - | - | 195 |
C4-COCH₃ | 2.60 | s | 30 |
C5-H | 7.10 | s | 125 |
C6-CH₃ | 2.45 | s | 20 |
IR Spectroscopy:Strong absorptions at 1,680 cm⁻¹ (C3=O stretch), 1,695 cm⁻¹ (acetyl C=O stretch), and 1,580 cm⁻¹ (C=C ring vibration) confirm the diketone structure. N–H stretching appears as a broad peak at 3,100 cm⁻¹ [2] [9].
Mass Spectrometry:Electron ionization (EI-MS) shows a molecular ion peak at m/z 152 (M⁺•). Key fragments include m/z 109 (loss of CH₃CO•), m/z 81 (pyridazine ring after acetyl loss), and m/z 43 (CH₃CO⁺) [3].
No experimental crystal structure for 4-acetyl-6-methylpyridazin-3(2H)-one has been reported. However, computational models predict a monoclinic lattice with a density of 1.28 g/cm³ and refractive index of 1.583 [5]. The analogous compound 4-methylpyridazin-3(2H)-one (C₅H₆N₂O) crystallizes with a melting point of 158–159 °C [9], suggesting similar packing for the acetyl derivative. Predicted bond lengths include:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8